
2-(9,9-Bis(6-bromohexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9,9-Bis(6-bromohexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a fluorene core substituted with bromohexyl chains and a dioxaborolane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-Bis(6-bromohexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common method starts with the bromination of fluorene to introduce bromohexyl groups. This is followed by the formation of the dioxaborolane ring through a reaction with tetramethyl-1,3,2-dioxaborolane under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.
化学反応の分析
Types of Reactions
2-(9,9-Bis(6-bromohexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The bromohexyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The fluorene core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromohexyl groups can yield a variety of substituted fluorenes, while oxidation of the fluorene core can produce fluorenone derivatives .
科学的研究の応用
2-(9,9-Bis(6-bromohexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: The compound’s ability to form stable films makes it suitable for use in organic photovoltaic cells and field-effect transistors.
Chemical Sensors: Its fluorescent properties are exploited in the design of chemical sensors for detecting various analytes.
作用機序
The mechanism by which 2-(9,9-Bis(6-bromohexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily related to its electronic structure. The fluorene core and dioxaborolane group interact to modulate the compound’s electronic properties, making it responsive to external stimuli such as light and electric fields. This interaction is crucial for its applications in organic electronics and sensors .
類似化合物との比較
Similar Compounds
2,7-Dibromo-9,9-bis(6-bromohexyl)-9H-fluorene: Similar in structure but lacks the dioxaborolane group.
9,9-Bis(6-bromohexyl)-2,7-dibromofluorene: Another brominated fluorene derivative with different substitution patterns.
Uniqueness
The presence of the dioxaborolane group in 2-(9,9-Bis(6-bromohexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts unique electronic properties that are not observed in similar compounds. This makes it particularly valuable for applications requiring precise electronic modulation.
特性
分子式 |
C31H43BBr2O2 |
|---|---|
分子量 |
618.3 g/mol |
IUPAC名 |
2-[9,9-bis(6-bromohexyl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C31H43BBr2O2/c1-29(2)30(3,4)36-32(35-29)24-17-18-26-25-15-9-10-16-27(25)31(28(26)23-24,19-11-5-7-13-21-33)20-12-6-8-14-22-34/h9-10,15-18,23H,5-8,11-14,19-22H2,1-4H3 |
InChIキー |
NFCACPDUONQKRO-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CCCCCCBr)CCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


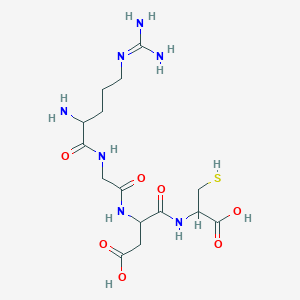
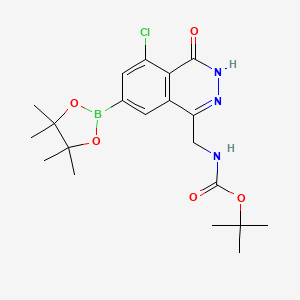
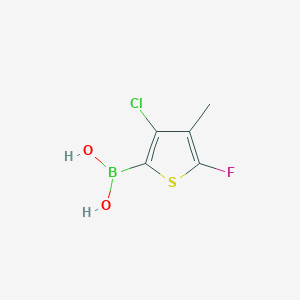
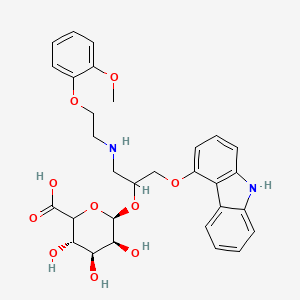
![3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13402298.png)
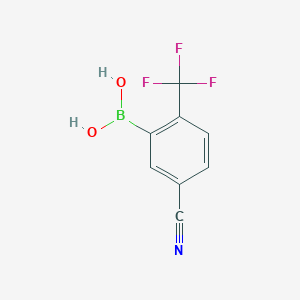
![2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate](/img/structure/B13402303.png)
![3-Ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13402305.png)
![methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13402308.png)
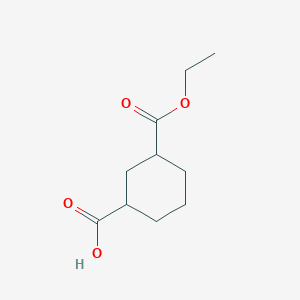
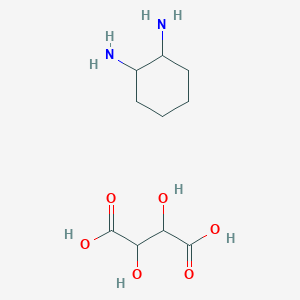
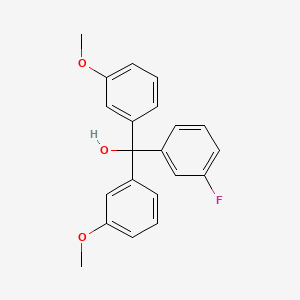
![10,13-Dimethyl-17-[[(trifluoromethyl)sulfonyl]oxy]-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl (3S,8R,9S,10R,13S,14S)-Acetate](/img/structure/B13402337.png)
![9H-fluoren-9-ylmethyl N-[(2S)-3-cyclohexyl-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13402342.png)
